molecular formula C7H11N3 B7904639 5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine

5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine

Cat. No.: B7904639
M. Wt: 137.18 g/mol
InChI Key: RLFGJOGAZDXJFO-UHFFFAOYSA-N
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Description

The compound with the identifier “5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine” is a chemical substance that has garnered interest in various scientific fields

Chemical Reactions Analysis

5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific reaction pathway. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the reaction conditions and the reagents used.

Scientific Research Applications

5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects or as a diagnostic tool. Additionally, in industry, this compound may be utilized in the production of various materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound may exhibit distinct properties or activities that set it apart. For instance, while other compounds may have similar chemical structures, this compound might have a higher affinity for certain receptors or greater stability under specific conditions. Some similar compounds include those with comparable molecular weights or functional groups, but each compound’s unique characteristics contribute to its specific applications and effects.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-5-10-6-4-9-7(10)8-3-1/h4,6H,1-3,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFGJOGAZDXJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CNC2=NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C=CNC2=NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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